(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Brand Name: Vulcanchem
CAS No.: 103201-79-2
VCID: VC20762520
InChI: InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1
SMILES: C1CC(=O)N2C1COC2C3=CC=CC=C3
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

CAS No.: 103201-79-2

Cat. No.: VC20762520

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one - 103201-79-2

Specification

CAS No. 103201-79-2
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name (3R,7aS)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
Standard InChI InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1
Standard InChI Key OURKKNDNLSPPQY-CMPLNLGQSA-N
Isomeric SMILES C1CC(=O)N2[C@@H]1CO[C@@H]2C3=CC=CC=C3
SMILES C1CC(=O)N2C1COC2C3=CC=CC=C3
Canonical SMILES C1CC(=O)N2C1COC2C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator